molecular formula C11H9ClN2O B1289313 4-(Benzyloxy)-6-chloropyrimidine CAS No. 405930-65-6

4-(Benzyloxy)-6-chloropyrimidine

Cat. No.: B1289313
CAS No.: 405930-65-6
M. Wt: 220.65 g/mol
InChI Key: KXDXFVQZZGSEBU-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-6-chloropyrimidine is an organic compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridine. This compound is characterized by a pyrimidine ring substituted with a benzyloxy group at the 4-position and a chlorine atom at the 6-position. Pyrimidines are significant in various fields, including medicinal chemistry, due to their presence in nucleotides, the building blocks of DNA and RNA.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-6-chloropyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloropyrimidine and benzyl alcohol.

    Reaction Conditions: The reaction involves the nucleophilic substitution of the chlorine atom in 4-chloropyrimidine with the benzyloxy group from benzyl alcohol. This can be achieved using a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Procedure: The reaction mixture is typically heated to reflux for several hours to ensure complete substitution. After the reaction is complete, the product is purified using column chromatography or recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-6-chloropyrimidine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 6-position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The benzyloxy group can be oxidized to a benzaldehyde group or reduced to a benzyl group using suitable oxidizing or reducing agents.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the benzyloxy group can be replaced by an aryl or vinyl group using palladium catalysts.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Coupling Reactions: Palladium catalysts (Pd(PPh3)4) with bases like potassium carbonate (K2CO3) in solvents like toluene or ethanol.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyrimidines with various functional groups.

    Oxidation: Formation of benzaldehyde derivatives.

    Reduction: Formation of benzyl derivatives.

    Coupling Reactions: Formation of aryl or vinyl-substituted pyrimidines.

Scientific Research Applications

4-(Benzyloxy)-6-chloropyrimidine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting nucleic acid-related enzymes.

    Biological Studies: Used in the study of enzyme inhibition and receptor binding due to its structural similarity to nucleotides.

    Chemical Synthesis: Acts as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-6-chloropyrimidine depends on its specific application:

    Enzyme Inhibition: It can inhibit enzymes by mimicking the structure of natural substrates, binding to the active site, and preventing the enzyme from catalyzing its natural reaction.

    Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

    4-(Benzyloxy)pyrimidine: Lacks the chlorine atom at the 6-position, making it less reactive in certain substitution reactions.

    6-Chloropyrimidine: Lacks the benzyloxy group, reducing its potential for coupling reactions.

    4-(Benzyloxy)-2-chloropyrimidine: Similar structure but with the chlorine atom at the 2-position, leading to different reactivity and applications.

Uniqueness

4-(Benzyloxy)-6-chloropyrimidine is unique due to the presence of both the benzyloxy group and the chlorine atom, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

4-chloro-6-phenylmethoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c12-10-6-11(14-8-13-10)15-7-9-4-2-1-3-5-9/h1-6,8H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXDXFVQZZGSEBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50626774
Record name 4-(Benzyloxy)-6-chloropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50626774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405930-65-6
Record name 4-(Benzyloxy)-6-chloropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50626774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(benzyloxy)-6-chloropyrimidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In 3 ml of tetrahydrofuran was suspended 0.12 g of sodium hydride (60% in oil), to which 0.5 ml of a tetrahydrofuran solution containing 0.22 g of benzyl alcohol was slowly added dropwise with stirring at room temperature. The mixture was stirred at room temperature for 20 minutes and then cooled to 0° C., to which 0.5 ml of a tetrahydrofuran solution containing 0.3 g of 4,6-dichloropyrimidine was slowly added dropwise, followed by stirring at 0° C. for 1.5 hours and then further stirring at room temperature for 4.5 hours. The reaction mixture was then poured into a saturated aqueous ammonium chloride solution and extracted three times with chloroform. The chloroform layers were combined, washed with water, dried over anhydrous magnesium sulfate, and then concentrated. The residue was subjected to silica gel column chromatography to give 0.43 g of 4-chloro-6-benzyloxypyrimidine.
Quantity
0.12 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Four
Quantity
0.5 mL
Type
solvent
Reaction Step Five
Quantity
0.22 g
Type
reactant
Reaction Step Six
Quantity
0.5 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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